3-(2-chloro-6-fluorobenzyl)-9-(furan-2-ylmethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a pyrimidopurine dione, a furan ring, and a benzyl group with chloro and fluoro substituents .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyrimidopurine dione core, followed by the addition of the furan and benzyl groups. The chloro and fluoro substituents would likely be introduced using appropriate reagents .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrimidopurine dione core would likely contribute to the rigidity of the molecule, while the furan and benzyl groups could potentially introduce some flexibility .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The pyrimidopurine dione core might be relatively stable, while the furan and benzyl groups could potentially undergo various reactions. The presence of the chloro and fluoro substituents could also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its size, shape, and the presence of various functional groups would influence properties like solubility, melting point, and stability .Scientific Research Applications
Multi-Target Drugs for Neurodegenerative Diseases
Research on compounds structurally related to 3-(2-chloro-6-fluorobenzyl)-9-(furan-2-ylmethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has shown potential applications in treating neurodegenerative diseases. For instance, studies have identified certain derivatives as potent dual-target-directed ligands that exhibit both adenosine receptor antagonistic activity and monoamine oxidase B (MAO-B) inhibition. These properties suggest their utility in providing symptomatic relief as well as disease-modifying effects, particularly for Parkinson's disease (Załuski et al., 2019).
Enzymatic Inhibition for Therapeutic Applications
The exploration of similar compounds has also revealed their ability to act as inhibitors of specific enzymes, which could be leveraged for therapeutic applications. Compounds with related structures have been evaluated for their potential to inhibit dipeptidyl peptidase IV (DPP-IV), suggesting their relevance in managing conditions such as diabetes through the modulation of glucagon-like peptide-1 (GLP-1) levels (Mo et al., 2015).
Structural and Molecular Insights
Further research into structurally analogous compounds has contributed to a deeper understanding of their molecular properties and interactions, which could inform the design and development of new therapeutic agents. Studies on the crystal structures and molecular dynamics of related compounds provide valuable insights into their potential binding mechanisms and interactions with biological targets, aiding in the rational design of drugs with improved efficacy and selectivity (Li et al., 2005).
Future Directions
properties
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methyl]-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN5O3/c1-25-18-17(19(29)28(21(25)30)12-14-15(22)6-2-7-16(14)23)27-9-4-8-26(20(27)24-18)11-13-5-3-10-31-13/h2-3,5-7,10H,4,8-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSDICGPLJKYMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=C(C=CC=C3Cl)F)N4CCCN(C4=N2)CC5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chloro-6-fluorobenzyl)-9-(furan-2-ylmethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione |
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